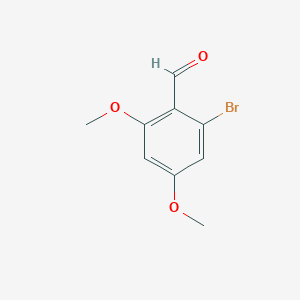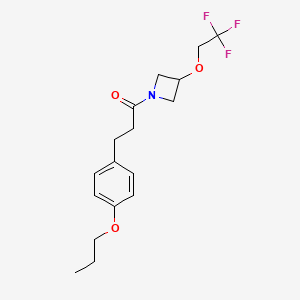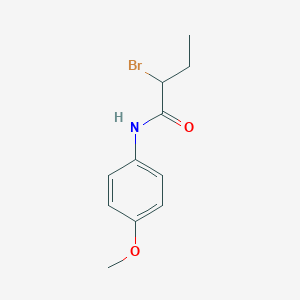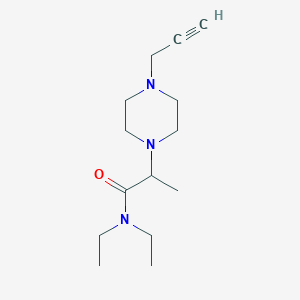![molecular formula C13H17ClN2OS B2683938 4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215753-63-1](/img/structure/B2683938.png)
4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist
One study describes a compound (not directly matching the queried chemical but related in terms of morpholine derivatives) with high affinity, orally active characteristics as a neurokinin-1 (h-NK(1)) receptor antagonist. This compound demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in treating emesis and depression, highlighting the potential for morpholine derivatives in neurological and psychiatric disorder treatment applications (Harrison et al., 2001).
Antimicrobial Activity
Another study focused on the synthesis, characterization, and biological activity of a morpholine derivative, showcasing its remarkable anti-tuberculosis activity and superior anti-microbial properties. This indicates the compound's potential in developing new antimicrobial agents (Mamatha S.V et al., 2019).
Anti-anoxic Activity
Morpholine derivatives were also synthesized and tested for anti-anoxic (AA) activity, demonstrating potent AA activity. This research suggests the utility of these compounds in protecting against anoxia-related conditions, possibly offering therapeutic avenues for conditions involving reduced oxygen availability to tissues (Ohkubo et al., 1995).
Phosphoinositide 3-Kinase Inhibitors
A study identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase, an enzyme implicated in various cellular functions, including growth, proliferation, differentiation, motility, and intracellular trafficking. The findings from this study could be pivotal for cancer therapy, given the role of phosphoinositide 3-kinase in tumor growth (Alexander et al., 2008).
Fungicidal Activity
Research on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives showed significant in vivo antifungal activities. This highlights the potential of morpholine derivatives in agricultural applications, particularly in developing new fungicidal agents that can effectively control plant diseases (Chen et al., 2019).
Orientations Futures
Thiazoles and their derivatives have shown a wide range of biological activities, suggesting their potential in drug design and discovery . Future research could focus on the synthesis of new derivatives and the exploration of their biological activities. Further studies could also investigate the detailed mechanism of action of these compounds.
Mécanisme D'action
Target of Action
The primary targets of 4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
this compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins by the COX-1 and COX-2 enzymes . By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus a reduction in inflammation.
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it is able to reach its targets in the body . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a reduction in inflammation, as prostaglandins are key mediators of this process.
Propriétés
IUPAC Name |
4-(4,5-dimethyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.ClH/c1-9-3-4-11-12(10(9)2)14-13(17-11)15-5-7-16-8-6-15;/h3-4H,5-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVFGSLZLYQUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCOCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)
![5,5-dibenzyl-3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B2683863.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2683865.png)

![N-[2-[(6-Fluoro-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2683871.png)
![4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane](/img/structure/B2683872.png)

![3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2683875.png)

